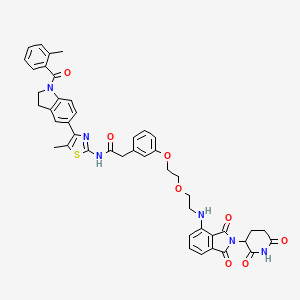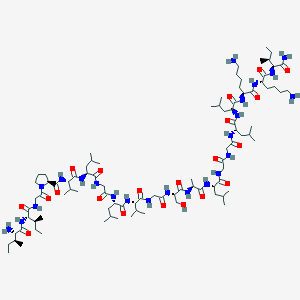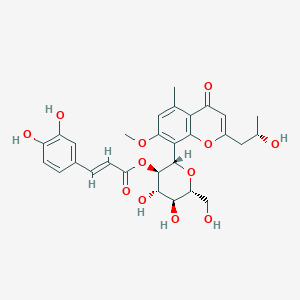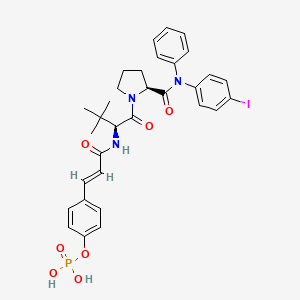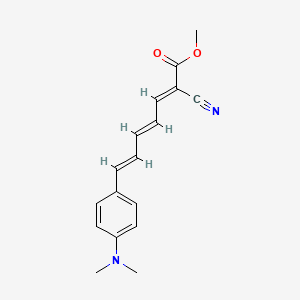
Methyl (2E,4E,6E)-2-cyano-7-(4-(dimethylamino)phenyl)hepta-2,4,6-trienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MCAAD-3 is a near-infrared probe used for imaging amyloid plaques, particularly in the context of Alzheimer’s disease. It is a synthetic compound with a molecular weight of 282.34 g/mol and a molecular formula of C17H18N2O2 . MCAAD-3 is an analog of DANIR 2c, designed to have an extended emission wavelength and reduced binding affinity to amyloid beta aggregates compared to DANIR 2c .
准备方法
MCAAD-3 is synthesized through a series of chemical reactions involving electron donor-acceptor architecture. The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed, but it is known that the compound is synthesized in a solid form and has a purity of over 99% .
化学反应分析
MCAAD-3 undergoes various chemical reactions, primarily involving its interaction with amyloid beta aggregates. The compound exhibits a significant increase in fluorescence intensity and shifts in its emission spectra upon binding to beta sheets . Common reagents used in these reactions include solvents like dimethyl sulfoxide (DMSO), which helps in dissolving the compound to the desired concentration . The major product formed from these reactions is a fluorescent complex that can be used for imaging purposes .
科学研究应用
MCAAD-3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a probe for studying the properties of amyloid beta aggregates . In biology and medicine, MCAAD-3 is employed in imaging studies to detect amyloid plaques in the brains of transgenic mice, making it a valuable tool for Alzheimer’s disease research . The compound’s ability to penetrate the blood-brain barrier and label amyloid plaques in vivo makes it a promising candidate for diagnostic imaging . Additionally, MCAAD-3’s near-infrared properties are utilized in various industrial applications, including the development of imaging technologies .
作用机制
The mechanism of action of MCAAD-3 involves its binding to amyloid beta aggregates, which are rich in beta sheets. Upon binding, MCAAD-3 undergoes a conformational change that results in an increase in fluorescence intensity and a shift in its emission spectra . This allows for the sensitive detection of amyloid plaques in biological samples. The compound’s ability to penetrate the blood-brain barrier further enhances its effectiveness as an imaging probe .
相似化合物的比较
MCAAD-3 is compared with other near-infrared probes like DANIR 2c. While both compounds are used for imaging amyloid plaques, MCAAD-3 has an extended emission wavelength and reduced binding affinity to amyloid beta aggregates compared to DANIR 2c . This makes MCAAD-3 more suitable for certain imaging applications where reduced binding affinity is advantageous . Other similar compounds include BSB, which is also used for imaging amyloid plaques but has different spectral properties .
属性
分子式 |
C17H18N2O2 |
|---|---|
分子量 |
282.34 g/mol |
IUPAC 名称 |
methyl (2E,4E,6E)-2-cyano-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienoate |
InChI |
InChI=1S/C17H18N2O2/c1-19(2)16-11-9-14(10-12-16)7-5-4-6-8-15(13-18)17(20)21-3/h4-12H,1-3H3/b6-4+,7-5+,15-8+ |
InChI 键 |
VUICGFIMDGFKFH-FDCSDAKWSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C(\C#N)/C(=O)OC |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC=C(C#N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one](/img/structure/B12373968.png)
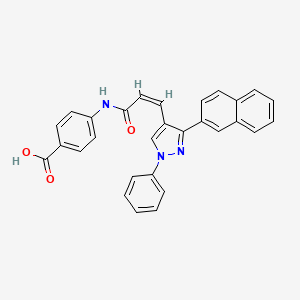
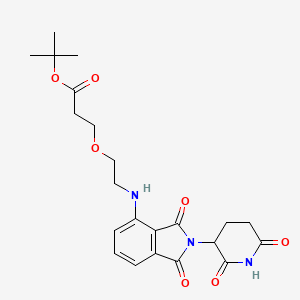
![4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide](/img/structure/B12373979.png)
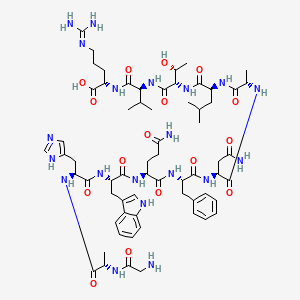
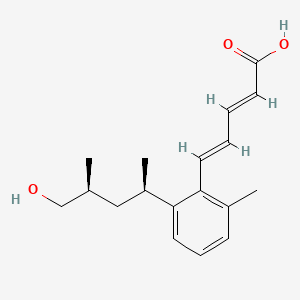

![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)

